molecular formula C9H8INO3 B14844822 (4-Acetyl-6-iodopyridin-2-YL)acetic acid

(4-Acetyl-6-iodopyridin-2-YL)acetic acid

Cat. No.: B14844822
M. Wt: 305.07 g/mol
InChI Key: JHUILDMKRJJQRR-UHFFFAOYSA-N
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Description

(4-Acetyl-6-iodopyridin-2-YL)acetic acid is a chemical compound with the molecular formula C9H8INO3 and a molecular weight of 305.07 g/mol This compound features a pyridine ring substituted with an acetyl group at the 4-position, an iodine atom at the 6-position, and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetyl-6-iodopyridin-2-YL)acetic acid typically involves the functionalization of a pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(4-Acetyl-6-iodopyridin-2-YL)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The acetyl group and the acetic acid moiety can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Acetyl-6-iodopyridin-2-YL)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Acetyl-6-iodopyridin-2-YL)acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the acetyl group may participate in acetylation reactions, while the iodine atom could influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds with similar pyridine ring structures, such as 2-acetylpyridine and 4-iodopyridine.

    Acetic Acid Derivatives: Compounds with similar acetic acid moieties, such as indole-3-acetic acid.

Uniqueness

(4-Acetyl-6-iodopyridin-2-YL)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

2-(4-acetyl-6-iodopyridin-2-yl)acetic acid

InChI

InChI=1S/C9H8INO3/c1-5(12)6-2-7(4-9(13)14)11-8(10)3-6/h2-3H,4H2,1H3,(H,13,14)

InChI Key

JHUILDMKRJJQRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)I)CC(=O)O

Origin of Product

United States

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